
1,4-Naphthoquinone, 3-chloro-2-isopentylamino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Naphthoquinone, 3-chloro-2-isopentylamino- is a derivative of 1,4-naphthoquinone, a compound known for its diverse biological activities. This specific derivative has a chlorine atom at the 3-position and an isopentylamino group at the 2-position, which imparts unique chemical and biological properties to the molecule .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthoquinone, 3-chloro-2-isopentylamino- typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with isoamylamine. The reaction is carried out in an anhydrous environment with magnetic stirring at 0°C. The mixture is then concentrated and extracted to obtain the desired product .
Industrial Production Methods
Industrial production of 1,4-Naphthoquinone, 3-chloro-2-isopentylamino- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Naphthoquinone, 3-chloro-2-isopentylamino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroquinone and substituted quinone derivatives, which have significant biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
1,4-Naphthoquinone, 3-chloro-2-isopentylamino- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in treating neurodegenerative diseases and as an anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of 1,4-Naphthoquinone, 3-chloro-2-isopentylamino- involves its ability to act as an oxidizing agent. It can form covalent bonds with nucleophilic agents, interacting with thiol groups of proteins and other nucleophilic amino acid groups. This interaction can lead to the inhibition of various enzymes and pathways, contributing to its biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-1,4-naphthoquinone
- 2-Amino-3-chloro-1,4-naphthoquinone
- 2-Morpholino-3-chloro-1,4-naphthoquinone
Uniqueness
1,4-Naphthoquinone, 3-chloro-2-isopentylamino- is unique due to the presence of the isopentylamino group, which enhances its biological activity and specificity compared to other similar compounds. This structural modification allows for more targeted interactions with biological molecules, making it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
73816-84-9 |
|---|---|
Molekularformel |
C15H16ClNO2 |
Molekulargewicht |
277.74 g/mol |
IUPAC-Name |
2-chloro-3-(3-methylbutylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C15H16ClNO2/c1-9(2)7-8-17-13-12(16)14(18)10-5-3-4-6-11(10)15(13)19/h3-6,9,17H,7-8H2,1-2H3 |
InChI-Schlüssel |
MSFVNXVDTMJAMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one](/img/structure/B14461588.png)


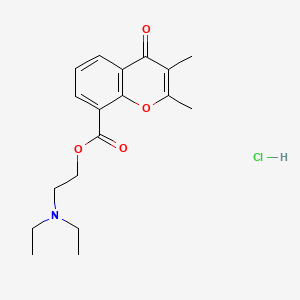
![3-[1-(Ethoxycarbonyl)-2-oxocyclododecyl]propanoic acid](/img/structure/B14461611.png)
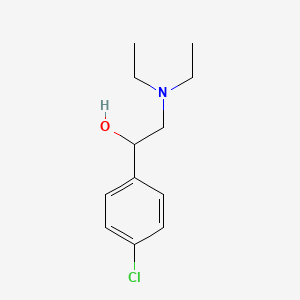
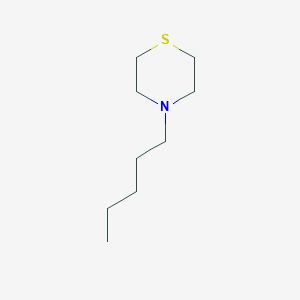
![3-Methyl-3-[1-(trimethylsilyl)ethenyl]cyclohexan-1-one](/img/structure/B14461625.png)
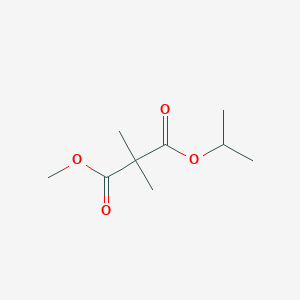
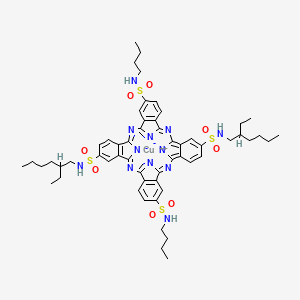
![6-Oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14461641.png)
![1-Anilino-3-phenylpyrido[3,2-a]phenazin-5(7H)-one](/img/structure/B14461648.png)
